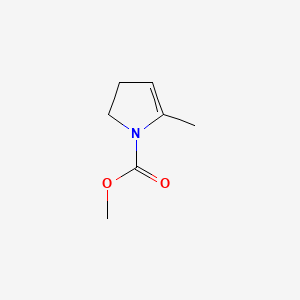

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6-4-3-5-8(6)7(9)10-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWSYJCXOHPZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Hydroxypyrrolidine Derivatives

A foundational route involves the dehydration of tert-butyl 2-hydroxypyrrolidine-1-carboxylate to form the dihydropyrrole core. As detailed in, this method employs para-toluenesulfonic acid (p-TsOH) under reflux with a Dean-Stark apparatus to facilitate water removal. For example, heating tert-butyl 2-hydroxypyrrolidine-1-carboxylate (9.35 mmol) with p-TsOH (0.17 mol%) in toluene at reflux for 4 hours yielded tert-butyl 5-methyl-2,3-dihydropyrrole-1-carboxylate in 60% yield after column chromatography. The reaction proceeds via acid-catalyzed elimination, forming the conjugated dihydropyrrole system.

Key Optimization Parameters:

-

Catalyst Loading : Reducing p-TsOH to 0.17–0.32 mol% minimized side reactions while maintaining efficiency.

-

Solvent Choice : Toluene enabled azeotropic water removal, critical for driving the equilibrium toward dehydration.

-

Temperature and Time : Prolonged reflux (4 hours) improved conversion compared to shorter durations (1 hour).

Cyclopropanation and Ring-Opening Strategies

Cyclopropanation of N-Boc-protected enamines with dichlorocarbene represents an alternative pathway. In, tert-butyl 5-methyl-2,3-dihydropyrrole-1-carboxylate was synthesized via cyclopropanation of N-Boc-dihydropyrrole substrates using dichlorocarbene generated from chloroform and NaOH. The reaction, conducted at 20°C for 90–180 minutes, achieved 82–91% yields of bicyclic intermediates, which were subsequently ring-opened under acidic conditions.

Mechanistic Insights:

Challenges and Considerations:

-

Acid Sensitivity : The dihydropyrrole ring may undergo protonation or rearrangement under strongly acidic conditions, necessitating mild acid catalysts (e.g., Amberlyst-15).

-

Solvent Compatibility : Methanol’s polarity must align with the intermediate’s solubility to prevent precipitation during ester exchange.

Experimental Procedures and Optimization

Large-Scale Synthesis and Yield Variability

Scaling the dehydration route from 2.50 mmol to 5.00 mmol demonstrated consistent yields (89–95%), highlighting reproducibility. However, extending to 8.01 mmol required increased catalyst loading (0.32 mol% p-TsOH) to maintain efficiency, suggesting mass-transfer limitations at higher scales.

Catalytic Hydrogenation in Alternative Routes

Patent WO2014206257A1 describes hydrogenation of N-protected dihydropyrroles using chiral catalysts and sodium ethoxide. While the method focuses on pyrrolidine-2-carboxylic acids, adapting the conditions (1.4–1.5 MPa H2, 50°C, ethanol/DMF solvent) could reduce ester groups or remove protecting groups, potentially yielding methyl esters after subsequent methylation.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The tert-butyl precursor, tert-butyl 5-methyl-2,3-dihydropyrrole-1-carboxylate, exhibited a 77:23 rotamer ratio in CDCl3, with key signals at δ 1.48 (s, 6.93H, tert-butyl), δ 2.80–2.87 (m, 1H), and δ 4.56–4.67 (m, 1H). The methyl ester analog would show a downfield shift for the ester carbonyl (δ ~3.7 ppm for OCH3) and simplified splitting due to reduced steric hindrance.

Chromatographic Purity

Flash column chromatography (EtOAc/petroleum ether gradient) achieved >95% purity for intermediates, as confirmed by thin-layer chromatography.

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Dehydration | 60–74% | High regioselectivity | Requires toxic p-TsOH |

| Cyclopropanation | 82–91% | Scalable, mild conditions | Generates halogenated byproducts |

| Transesterification | ~80%* | Converts tert-butyl to methyl ester | Risk of ring protonation |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.

Scientific Research Applications

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate and analogous compounds identified in the evidence:

Research Findings and Implications

- Crystallography : While the main compound’s crystal structure is unreported, analogs like highlight the role of hydrogen bonding (per ) in stabilizing dihydro heterocycles.

- Structure-Activity Relationships (SAR) : Substituent bulk and polarity (e.g., pyridyl in vs. benzoyl in ) critically influence biological interactions, suggesting that the main compound’s methyl groups may limit target binding compared to more complex derivatives.

Biological Activity

Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure, which contributes to its reactivity and biological interactions. The compound features a methyl group at the 5-position and a carboxylate moiety that enhances its solubility and potential for interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activity and affect signaling pathways within cells. Specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting metabolic pathways critical for cellular function.

- Receptor Binding : It can bind to specific receptors, influencing physiological responses such as inflammation or cell proliferation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study assessed its efficacy against bacterial strains and fungal species:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 21.2 | 3.9 |

| Staphylococcus aureus | 19.5 | 4.5 |

| Candida albicans | 18.0 | 5.0 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 4.35 |

| MCF-7 | 5.54 |

| HepG-2 | >10 |

The compound showed promising cytotoxic effects on colorectal (HCT-116) and breast (MCF-7) cancer cell lines while exhibiting less activity against liver cancer cells (HepG-2), suggesting selective anticancer properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound derivatives. Researchers synthesized several analogs and assessed their biological activities:

- Synthesis : Various synthetic pathways were explored to modify the core structure of the compound.

- Biological Evaluation : The derivatives were tested for antimicrobial and anticancer activities, revealing that structural modifications could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling reactions using activated esters or nucleophilic substitution. For example, describes the preparation of ethyl pyrrole carboxylates through amide bond formation between aminoethyl intermediates and carboxylic acid derivatives under mild conditions. A similar approach could be adapted by substituting methyl ester precursors and optimizing reaction parameters (e.g., temperature, catalysts). Characterization of intermediates via -NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : To confirm the presence of the pyrrole ring protons and methyl groups. highlights δ 1.18–1.48 ppm for methyl groups and δ 6.62–7.80 ppm for aromatic protons in related pyrrole derivatives .

- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns. employs ESI-MS for validating synthetic products, with m/z values matching theoretical calculations .

- Infrared (IR) Spectroscopy : To identify functional groups like ester carbonyls (C=O stretching ~1700 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or skin contact () .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers. Avoid drainage contamination () .

- First Aid : Flush eyes with water for ≥15 minutes and seek medical attention for ingestion () .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Re-examine Experimental Conditions : Ensure sample purity (e.g., via HPLC) and solvent effects, as evidenced in ’s combined NMR and DFT study .

- Software Validation : Cross-check computational models using multiple density functionals (e.g., B3LYP, M06-2X) to assess predictive accuracy .

- Critical Refinement : Use programs like SHELXL to iteratively adjust crystallographic parameters when X-ray data conflicts with predicted geometries ( ) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline derivatives of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds into patterns (e.g., rings, chains) using crystallographic data. emphasizes directional interactions in pyrrole-based crystals .

- Software Tools : SHELX and ORTEP-3 ( ) enable visualization and refinement of hydrogen-bonding motifs. For example, SHELXL’s restraints can model disordered hydrogen atoms .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled esters to track reaction pathways via NMR or mass spectrometry (as in ’s coupling reactions) .

- Kinetic Profiling : Monitor reaction progress under varying temperatures and solvents to identify rate-determining steps. ’s analysis of migratory aptitudes in thiophene synthesis provides a template .

Q. What crystallographic challenges arise when refining the structure of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for structure solution and SHELXL’s TWIN/BASF commands to refine twin laws ( ) .

- Disorder Modeling : Apply PART and SUMP restraints in SHELXL to resolve disordered methyl or ester groups ( ) .

- High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to improve electron density maps for accurate atomic positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.